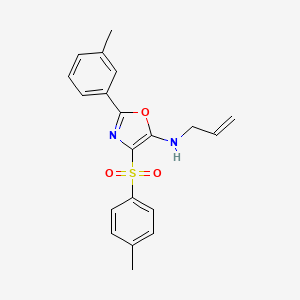

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine

CAS No.: 862741-63-7

Cat. No.: VC4885377

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862741-63-7 |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.45 |

| IUPAC Name | 2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |

| Standard InChI | InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3 |

| Standard InChI Key | FPKWZCNAJJCQFQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine (CAS: 862741-63-7) has the molecular formula and a molecular weight of 368.45 g/mol. The oxazole ring is substituted at the 2-position with an m-tolyl group (meta-methylphenyl), at the 4-position with a tosyl (p-toluenesulfonyl) group, and at the 5-position with an allylamine moiety. This arrangement confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Synthetic Pathways

The synthesis typically involves multi-step protocols:

-

Oxazole Ring Formation: Cyclization of α-haloketones with amides under basic conditions generates the oxazole core.

-

Tosylation: Sulfonation at the 4-position using tosyl chloride introduces the sulfonyl group, enhancing stability and modulating solubility.

-

Allylation: Nucleophilic substitution with allyl halides installs the allylamine group, providing a handle for further functionalization.

-

m-Tolyl Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling attaches the m-tolyl group, with positional selectivity ensured by directing groups.

Industrial-scale production prioritizes green chemistry principles, employing continuous flow reactors and catalytic systems to optimize yield and purity.

Physicochemical Properties

The compound exhibits moderate lipophilicity (), attributable to the tosyl and m-tolyl groups. It is sparingly soluble in aqueous media but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Spectroscopic characterization reveals distinctive signals:

-

H NMR: Allylic protons resonate at δ 5.2–5.8 ppm, while aromatic protons of the m-tolyl group appear as a multiplet around δ 7.1–7.3 ppm.

-

IR: Stretching vibrations at 1650 cm (C=N), 1350 cm (S=O), and 1150 cm (C-O) confirm functional groups.

Biological Activities and Mechanisms

Anticancer Activity

The tosyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in oncogenic targets:

-

Apoptosis Induction: Activation of caspase-3/7 pathways in breast cancer (MCF-7) and fibrosarcoma (L929) cells.

-

Cell Cycle Arrest: G2/M phase blockade via modulation of cyclin-dependent kinases.

Analogous compounds demonstrate IC values of 3.1–5.3 µM against cancer cell lines, suggesting potential for structure-activity optimization.

Comparative Analysis with Structural Analogs

| Feature | N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine | N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine | N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine |

|---|---|---|---|

| Substituent Position | meta-methylphenyl | para-methylphenyl | ortho-methylphenyl |

| Lipophilicity () | 3.2 | 3.5 | 2.9 |

| Antimicrobial Potency | Moderate (predicted) | High (MIC: 25 µg/mL) | Low (MIC: >100 µg/mL) |

The m-tolyl derivative balances steric accessibility and electronic effects, offering a middle ground between the para- and ortho-isomers' bioactivity profiles.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with bacterial PBPs and apoptotic pathways using X-ray crystallography and molecular docking.

-

Pharmacokinetic Optimization: Prodrug strategies to enhance aqueous solubility and oral bioavailability.

-

Synergistic Combinations: Screen for additive effects with existing antimicrobials (e.g., β-lactams) and chemotherapeutics (e.g., paclitaxel).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume